

Spectroscopic and Mechanistic Insights into 4-Methylthiocanthin-6-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylthiocanthin-6-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylthiocanthin-6-one**, a derivative of the β -carboline alkaloid canthin-6-one. Canthin-6-one and its analogues have garnered significant interest due to their diverse biological activities, including anti-inflammatory and antibacterial properties.[1][2] This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Methylthiocanthin-6-one**, alongside detailed experimental protocols for spectroscopic characterization. Furthermore, a proposed mechanism of action related to its anti-inflammatory effects is visualized.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Methylthiocanthin-6-one**. This data is derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data of **4-Methylthiocanthin-6-one**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.50	d	~8.0	1H	H-1
~7.80	d	~8.0	1H	H-2
~7.60	t	~8.0	1H	H-3
~8.20	s	-	1H	H-5
~7.40	d	~7.5	1H	H-8
~7.20	t	~7.5	1H	H-9
~7.50	t	~7.5	1H	H-10
~8.10	d	~7.5	1H	H-11
~2.60	s	-	3H	-SCH ₃

Table 2: Predicted ¹³C NMR Spectral Data of **4-Methylthiocanthin-6-one**

Chemical Shift (δ , ppm)	Carbon Assignment
~165.0	C-6 (C=O)
~150.0	C-4
~145.0	C-12a
~142.0	C-12b
~138.0	C-6a
~131.0	C-10
~130.0	C-2
~128.0	C-8
~125.0	C-3
~122.0	C-9
~120.0	C-1
~118.0	C-11
~115.0	C-5
~15.0	-SCH ₃

Table 3: Predicted IR Spectral Data of **4-Methylthiocanthin-6-one**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch (-SCH ₃)
~1680	Strong	C=O stretch (amide)
~1600, 1470	Medium-Strong	Aromatic C=C stretch
~1350	Medium	C-N stretch
~750	Strong	Aromatic C-H bend (ortho-disubstituted)
~690	Medium	C-S stretch

Table 4: Predicted Mass Spectrometry (MS) Data of **4-Methylthiocanthin-6-one**

m/z	Relative Intensity (%)	Assignment
266	100	[M] ⁺ (Molecular Ion)
251	60	[M-CH ₃] ⁺
238	40	[M-CO] ⁺
223	30	[M-CO-CH ₃] ⁺
195	25	[M-SCH ₃ -CO] ⁺

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic analysis of **4-Methylthiocanthin-6-one**, based on standard practices for alkaloid characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.^[3] The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.

For sample quality analysis, it is crucial to ensure the protein is properly folded in solution, which can be confirmed through 1D proton and 2D ^1H - ^{15}N -HSQC NMR experiments.[4] Data acquisition and processing are performed using the spectrometer's standard software. ^1H NMR and ^{13}C NMR spectra are obtained, along with 2D NMR experiments like COSY, HSQC, and HMBC to aid in structure elucidation and complete assignment of proton and carbon signals.[5]

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[6] A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$. [7] The resulting spectrum provides information on the various functional groups present in the molecule based on their characteristic absorption bands.[8][9][10]

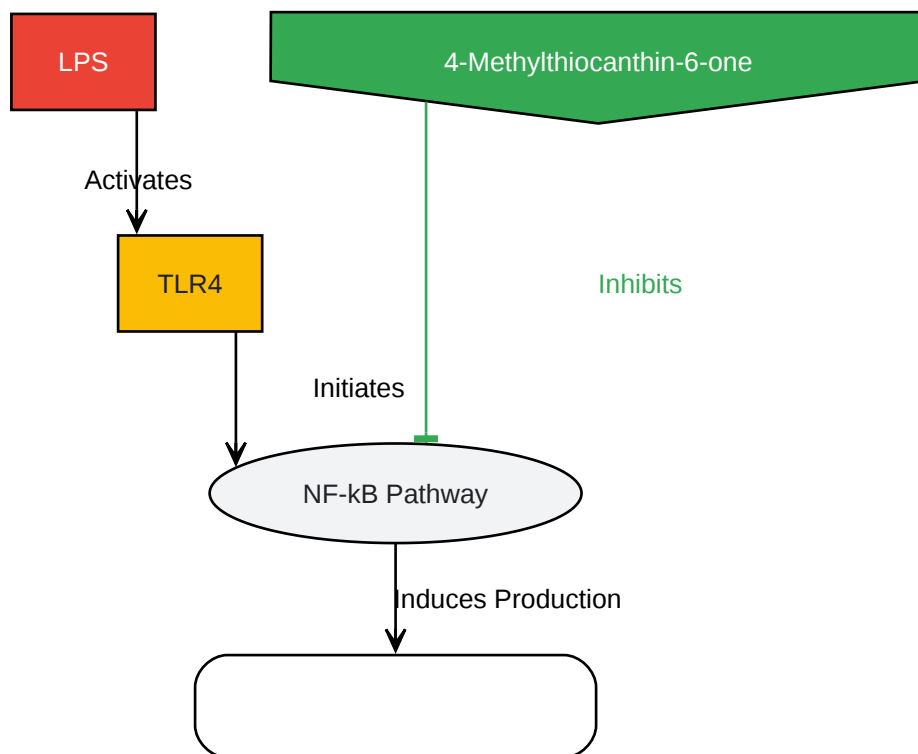
Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.[11] For direct analysis, the sample can be introduced via a direct insertion probe. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass spectrum is recorded over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu) to observe the molecular ion and characteristic fragment ions, which are crucial for confirming the molecular weight and elucidating the structure.[12]

Mandatory Visualization

The following diagram illustrates a plausible anti-inflammatory mechanism of action for **4-Methylthiocanthin-6-one**, based on the known activities of related canthin-6-one alkaloids which have been shown to suppress the production of pro-inflammatory mediators.[1]

Proposed Anti-Inflammatory Mechanism of 4-Methylthiocanthin-6-one

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Caption: Proposed inhibition of the NF- κ B signaling pathway by **4-Methylthiocanthin-6-one**.

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